REACTION_CXSMILES
|
[I:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]=1[N+:11]([O-:13])=[O:12].[C:14](OC)(OC)(OC)C>>[CH3:14][O:7][C:6](=[O:8])[C:5]1[CH:9]=[CH:10][C:2]([I:1])=[C:3]([N+:11]([O-:13])=[O:12])[CH:4]=1
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
IC1=C(C=C(C(=O)O)C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C(C)(OC)(OC)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
solvent is evaporated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=CC(=C(C=C1)I)[N+](=O)[O-])=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |